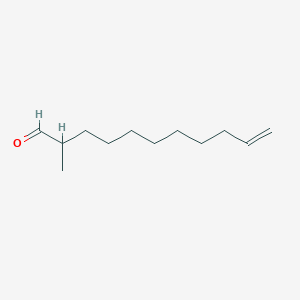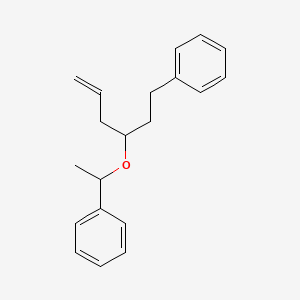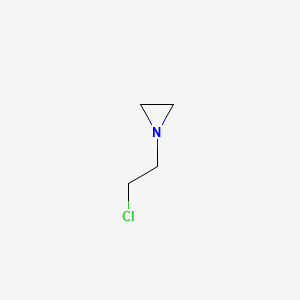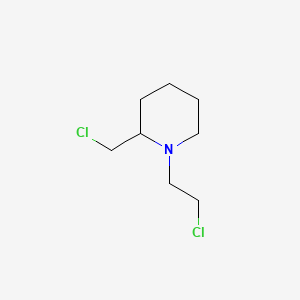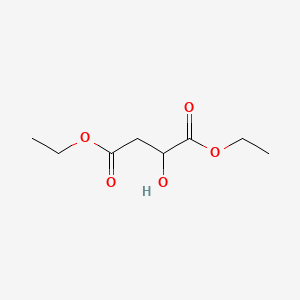
Diethyl malate
概要
説明
Synthesis Analysis
The synthesis of diethyl malate and its derivatives often involves innovative approaches to form complex molecules. For instance, the stereoselective synthesis of the lower-half segment of tubelactomicin A, a macrolide antibiotic, starts from diethyl (R)-malate. This process showcases the application of this compound in generating complex molecular architectures through intramolecular Diels-Alder reactions, highlighting its versatility as a synthetic intermediate (Motozaki et al., 2005).
Molecular Structure Analysis
This compound's molecular structure plays a crucial role in its reactivity and application in synthesis. Studies involving molecular dynamics and structural analyses provide insights into how this compound and its analogs interact with biological molecules, such as enzymes, influencing their activity and paving the way for the design of potent inhibitors against specific targets (Mirzaie et al., 2015).
Chemical Reactions and Properties
This compound participates in various chemical reactions, illustrating its chemical versatility. For example, its differentiation through titanium-catalyzed reductive cyclopropanation reflects its reactivity towards organometallic reagents, enabling selective transformations vital for synthesizing complex organic molecules (Bekish & Kulinkovich, 2005).
科学的研究の応用
Antibiotic Resistance Modulation
Diethyl malate has been studied for its potential role in combating antibiotic resistance. Research has shown that this compound can decrease the minimum inhibitory concentration (MIC) values of certain antibiotics, indicating a potential role in enhancing antibiotic efficacy against resistant bacteria. This is particularly relevant in the context of beta-lactamase class A produced by Bacillus licheniformis, an enzyme that contributes to antibiotic resistance. The study concluded that this compound could be used to design potent inhibitors against this class of beta-lactamase, suggesting its potential application in developing new strategies to combat antibiotic-resistant bacteria (Mirzaie et al., 2015).
Synthesis of Antibiotics
This compound has been utilized in the synthesis of complex antibiotic structures. A notable example is its use in the stereoselective synthesis of the lower-half segment of (+)-tubelactomicin A, a 16-membered macrolide antibiotic. This synthesis process involved a highly selective intramolecular Diels-Alder reaction, starting from diethyl (R)-malate. This highlights this compound's role as a starting material in the synthesis of intricate antibiotic molecules (Motozaki et al., 2005).
Production of Optically Pure Compounds
This compound has been used in the enantioselective hydrolysis process to produce optically pure compounds. For example, racemic this compound was hydrolyzed using Rhizopus lipase to yield optically pure (R)-(+)-malate. This process demonstrates the potential of this compound in the production of chirally pure compounds, which are important in various fields, including pharmaceuticals and agrochemicals (Ushio et al., 1992).
Enzymatic Studies
This compound has been used in kinetic and chemical modification studies of enzymes, such as malate dehydrogenase from Escherichia coli. These studies help in understanding the enzyme's kinetic mechanism and the role of certain amino acids in its catalytic activity. Such research is vital for understanding metabolic pathways and can aid in the development of enzyme inhibitors or activators for therapeutic or industrial applications (Wright et al., 1995).
Animal Nutrition and Metabolism
In animal nutrition, this compound has been investigated for its effects on diet digestibility, microbial protein synthesis, and overall animal performance. For example, studies on lambs and cattle have evaluated the impact of malate supplementation on growth rate, feed efficiency, and ruminal metabolism. These studies contribute to a better understanding of how dietary supplements can improve livestock health and productivity (Carro et al., 2006).
Safety and Hazards
Diethyl malate may cause an allergic skin reaction and serious eye irritation . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and avoiding release to the environment .
将来の方向性
Diethyl malate has been used in the production of the pesticide Malathion . It has also been used medically as a chemical depletory of glutathione . Other medical uses include treatment of breast cancer and its monitoring with Positron Emission Tomography . It is also used as a food additive and has Food and Drug Administration clearance for indirect food contact . In synthetic organic chemistry, it is a dienophile and used in the Diels-Alder reaction . With the invention of polyaspartic technology, the material also found another use . These products are then used in coatings, adhesives, sealants, and elastomers .
作用機序
Target of Action
Diethyl malate, also known as the diethyl ester of malonic acid, primarily targets thiol groups in various biological processes . It is a thiol-reactive α,β-unsaturated carbonyl compound .
Mode of Action
The mechanism of action of this compound involves the disruption of disulfide bonds , leading to conformational changes in proteins and altering their activity . This interaction with its targets results in the depletion of glutathione (GSH) in exposed cells .
Result of Action
The primary molecular effect of this compound’s action is the depletion of glutathione (GSH) in exposed cells . This can lead to significant changes in cellular redox status, potentially affecting various cellular processes.
生化学分析
Biochemical Properties
Diethyl malate plays a significant role in biochemical reactions, particularly in the context of metabolic pathways. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme fumarase, which catalyzes the reversible hydration of fumarate to malate. This compound can act as a substrate for fumarase, influencing the tricarboxylic acid (TCA) cycle. Additionally, this compound interacts with glutathione, a crucial antioxidant in cells, affecting redox balance and cellular defense mechanisms .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can deplete cellular glutathione levels, leading to oxidative stress and altered cell signaling. This compound also affects gene expression by modulating the activity of transcription factors involved in stress response and metabolic regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound binds to specific enzymes, such as fumarase, altering their activity and influencing metabolic flux. It can also inhibit or activate enzymes involved in redox reactions, impacting cellular redox balance. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of antioxidant defenses and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while exceeding this range leads to adverse outcomes. It is essential to determine the optimal dosage to maximize the therapeutic potential of this compound while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle and the malate-aspartate shuttle. It interacts with enzymes such as fumarase and malate dehydrogenase, influencing the conversion of fumarate to malate and vice versa. This compound also affects the levels of metabolites, such as NADH and ATP, by modulating the activity of key enzymes in these pathways. These interactions play a crucial role in maintaining cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via dicarboxylate transporters, which facilitate its uptake and distribution. Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound are critical for its function and impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be targeted to various cellular compartments, such as the mitochondria and cytoplasm, through specific targeting signals and post-translational modifications. The subcellular localization of this compound is essential for its role in metabolic pathways and cellular processes. For example, its presence in the mitochondria is crucial for its involvement in the TCA cycle and energy production .
特性
IUPAC Name |
diethyl 2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUORWMCINMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048081 | |
| Record name | Diethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid; mild, winey-fruity odour with pleasant herbaceous undertone | |
| Record name | Diethyl malate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water; miscible in alcohol and oil | |
| Record name | Diethyl malate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.120-1.128 | |
| Record name | Diethyl malate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/166/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
7554-12-3, 626-11-9, 7554-28-1 | |
| Record name | Diethyl malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7554-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-hydroxy-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (±)-malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59W97T99HI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethyl L-malate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Diethyl malate has been shown to inhibit beta-lactamase class A from Bacillus licheniformis. [] It achieves this by binding to the enzyme's active site, causing earlier equilibrium and decreasing the fluctuation of Ser70, a crucial residue for enzyme activity. [] This interaction ultimately prevents the hydrolysis of the beta-lactam ring in antibiotics like benzyl penicillin, effectively reducing antibiotic resistance. []
ANone: While the provided abstracts do not contain spectroscopic data, this compound's molecular formula is C8H14O5, and its molecular weight is 190.19 g/mol.
A: One study employed this compound as an additive in poly(lactic acid) (PLA) films designed for controlled drug release. [] The addition of this compound enhanced drug release, particularly when combined with diethyl tartrate, by increasing water uptake within the film and promoting the formation of open pores on its surface. []
ANone: The provided abstracts do not mention any catalytic properties of this compound.
A: Yes, molecular docking studies have been conducted to predict the binding mode of this compound and its analogs with the active site of beta-lactamase. [] Additionally, molecular dynamics (MD) simulations have been used to analyze the structural changes in beta-lactamase upon inhibitor binding, including this compound. [] These simulations revealed that this compound binding leads to earlier equilibrium of the enzyme and decreased fluctuation of Ser70. []
A: Research suggests that modifications to the ester groups of this compound influence its ability to enhance drug release from PLA films. [] For instance, replacing the ethyl groups with methyl groups (dimethyl tartrate) resulted in a comparable enhancement of drug release, while longer alkyl chains (di-i-propyl and di-n-butyl esters) significantly diminished this effect. []
ANone: The provided abstracts do not contain information on the stability and formulation of this compound specifically.
ANone: The provided abstracts do not contain information on SHE regulations specific to this compound.
A: While the provided abstracts do not provide detailed PK/PD information, one study demonstrated the in vivo efficacy of this compound against beta-lactamase. [] It successfully decreased the minimum inhibitory concentration (MIC) of benzyl penicillin against Bacillus licheniformis by sixteen-fold, confirming its ability to restore antibiotic susceptibility in vivo. []
A: In vitro studies have demonstrated that this compound effectively inhibits beta-lactamase activity, leading to a decrease in the MIC of benzyl penicillin against Bacillus licheniformis. [] This inhibitory effect is directly correlated with the decreased MIC values observed. [] Additionally, in vivo studies have confirmed the efficacy of this compound in reducing antibiotic resistance. []
ANone: The provided abstracts do not contain information on resistance and cross-resistance associated with this compound.
ANone: The provided abstracts do not contain information on the toxicology and safety profile of this compound.
ANone: While the provided abstracts do not offer a comprehensive historical context, research on this compound, particularly its use as an additive and its biological activity, appears to be ongoing. Further research is necessary to fully elucidate its potential applications in various fields.
A: The research on this compound spans multiple disciplines. For example, its use as an additive in PLA films for drug delivery highlights its relevance in material science and pharmaceutical research. [] Additionally, its ability to inhibit beta-lactamase showcases its potential in combating antibiotic resistance, bridging the fields of biochemistry, microbiology, and medicine. [] Further research might uncover more cross-disciplinary applications of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



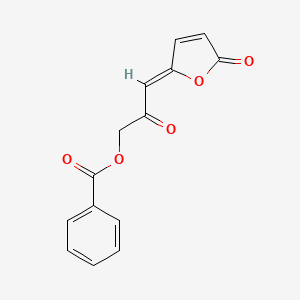
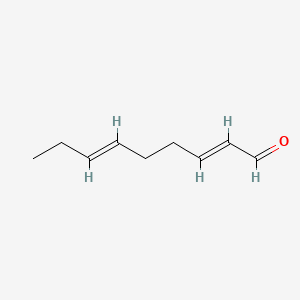
![3-[[1,3-benzodioxol-5-ylmethyl-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1220215.png)
![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylthio)purine-2,6-dione](/img/structure/B1220219.png)

